molecular formula C26H46ClNO2S2 B11561781 4-chloro-N-[2-(octadecylsulfanyl)ethyl]benzenesulfonamide

4-chloro-N-[2-(octadecylsulfanyl)ethyl]benzenesulfonamide

Cat. No.: B11561781
M. Wt: 504.2 g/mol
InChI Key: OYJQHNQINBMDBQ-UHFFFAOYSA-N
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Description

4-CHLORO-N-[2-(OCTADECYLSULFANYL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[2-(OCTADECYLSULFANYL)ETHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the chlorination of benzene to introduce the chlorine atom. This is followed by the introduction of the sulfonamide group through a reaction with sulfonyl chloride. The octadecylsulfanyl group is then attached via a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-[2-(OCTADECYLSULFANYL)ETHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium amide for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products

Scientific Research Applications

4-CHLORO-N-[2-(OCTADECYLSULFANYL)ETHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[2-(OCTADECYLSULFANYL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with bacterial enzymes. The sulfonamide group acts as a competitive inhibitor of the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, thereby inhibiting their growth and replication .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with antibacterial properties.

    Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

    Sulfamethazine: Commonly used in veterinary medicine.

Uniqueness

4-CHLORO-N-[2-(OCTADECYLSULFANYL)ETHYL]BENZENE-1-SULFONAMIDE is unique due to its specific structural features, including the octadecylsulfanyl group, which may confer additional lipophilicity and membrane permeability, potentially enhancing its biological activity and applications.

Properties

Molecular Formula

C26H46ClNO2S2

Molecular Weight

504.2 g/mol

IUPAC Name

4-chloro-N-(2-octadecylsulfanylethyl)benzenesulfonamide

InChI

InChI=1S/C26H46ClNO2S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-31-24-22-28-32(29,30)26-20-18-25(27)19-21-26/h18-21,28H,2-17,22-24H2,1H3

InChI Key

OYJQHNQINBMDBQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCSCCNS(=O)(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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